molecular formula C10H15N3O B2633317 (2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine CAS No. 1339494-97-1

(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B2633317
CAS No.: 1339494-97-1
M. Wt: 193.25
InChI Key: HUVWOMOKOJRFDO-UHFFFAOYSA-N
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Description

(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine ( 1339494-97-1) is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . This amine-containing pyrazole derivative is characterized by a prop-2-yn-1-yl (propargyl) group and a 2-methoxyethylamine side chain, offering potential as a versatile molecular building block in medicinal chemistry and drug discovery research . The compound is provided with a high purity of 95% and is for research purposes only . This structural motif is of significant interest in the design and synthesis of bioactive molecules. Researchers can leverage the propargyl group for click chemistry applications, enabling efficient conjugation and the creation of chemical libraries . Furthermore, the compound's amine functionality makes it a valuable intermediate for generating amide derivatives or salt forms to modulate physicochemical properties. While a direct mechanism of action for this specific compound is not established in the current literature, related structures are investigated as inhibitors of key enzymes . The exploration of cationic amphiphilic drug properties, including the potential for phospholipase A2 inhibition and the study of drug-induced phospholipidosis, represents a pertinent area of research for compounds of this class . Handling of this material requires adherence to standard laboratory safety protocols. The compound has been assigned the signal word "Warning" with hazard statements indicating it is harmful if swallowed (H302) and may cause skin (H315), serious eye (H319), and respiratory irritation (H335) . Appropriate personal protective equipment, including gloves and eye/face protection, is recommended. Use only in a well-ventilated area and avoid breathing its dust or fumes . This product is intended for research use by qualified professionals only. It is strictly not for diagnostic or therapeutic use, nor for human or animal consumption.

Properties

IUPAC Name

2-methoxy-N-[(1-prop-2-ynylpyrazol-3-yl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-3-6-13-7-4-10(12-13)9-11-5-8-14-2/h1,4,7,11H,5-6,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVWOMOKOJRFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCC1=NN(C=C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.

    Alkylation of the pyrazole: The pyrazole ring is then alkylated with propargyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the methoxyethyl group: The final step involves the reaction of the alkylated pyrazole with 2-methoxyethylamine under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of (2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: The major product is typically an oxidized form of the compound, such as a ketone or an aldehyde.

    Reduction: The major product is a reduced form, such as an alcohol.

    Substitution: The major product depends on the nucleophile used in the reaction.

Scientific Research Applications

Overview

(2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine is a compound with a unique structural configuration that includes a methoxyethyl group and a pyrazole moiety. Its molecular formula is C10H13N3O, with a molecular weight of approximately 193.25 g/mol. The compound's structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential interactions with biological targets. Preliminary studies indicate that it may exhibit binding affinities to specific receptors, suggesting therapeutic applications. Research into its pharmacological properties is ongoing, with initial findings pointing towards possible uses in treating conditions related to inflammation and pain management .

The pyrazole ring structure contributes to its biological activity. Compounds similar to (2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine have been studied for their analgesic and anti-inflammatory properties. For example, derivatives of pyrazole have shown efficacy in modulating pain pathways, which may extend to this compound as well .

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Ethyl({[1-(Prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine

  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 163.22 g/mol
  • Key Differences :
    • The ethyl group replaces the 2-methoxyethyl substituent, reducing polarity and molecular weight.
    • Lacks the methoxy (-OCH₃) group, which diminishes hydrogen-bonding capacity and solubility in polar solvents.
  • Applications : Likely used as a simpler intermediate in organic synthesis. The absence of the methoxy group may limit its utility in drug design compared to the target compound .

Butyl{[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methyl}amine

  • Molecular Formula : C₁₀H₁₉ClFN₃
  • Molecular Weight : 235.73 g/mol
  • Key Differences: Contains a 2-fluoroethyl group and a butyl chain, introducing fluorine for enhanced metabolic stability and lipophilicity.
  • Applications : Fluorine substitution is common in pharmaceuticals to improve bioavailability and resistance to oxidative degradation .

Methyl({[1-(Propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

  • Molecular Formula : C₉H₁₅N₃
  • Molecular Weight : 165.24 g/mol
  • Key Differences :
    • Features an isopropyl (propan-2-yl) group instead of propargyl, eliminating alkyne reactivity.
    • Methylamine side chain reduces steric hindrance compared to 2-methoxyethyl.
  • Applications : The isopropyl group may enhance hydrophobic interactions in receptor binding, but the lack of a propargyl group limits click chemistry applications .

Structural and Functional Analysis

Molecular Weight and Polarity

Compound Molecular Weight (g/mol) Polarity (Functional Groups)
Target Compound 193.25 High (methoxy, alkyne)
Ethyl Analog 163.22 Moderate (ethyl, alkyne)
Butyl-Fluoroethyl Analog 235.73 Low (fluoro, butyl)
Methyl-Isopropyl Analog 165.24 Moderate (methyl, isopropyl)

The 2-methoxyethyl group in the target compound enhances solubility in aqueous media compared to non-polar alkyl chains in analogs. The propargyl group enables participation in click chemistry, a unique feature absent in ethyl or isopropyl derivatives .

Biological Activity

The compound (2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine , with the CAS number 1339494-97-1, is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H15N3O
  • Molecular Weight : 193.25 g/mol
  • Structure : The compound features a pyrazole ring, methoxyethyl group, and propynyl group, contributing to its unique reactivity and biological profile.
PropertyValue
CAS Number1339494-97-1
Molecular FormulaC10H15N3O
Molecular Weight193.25 g/mol

Antimicrobial Properties

Recent studies have indicated that compounds containing pyrazole structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been tested against various bacterial strains, showing promising results in inhibiting growth. The specific activity of (2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine against pathogens such as Staphylococcus aureus and Escherichia coli remains to be extensively characterized but shows potential based on structural analogs.

Anticancer Activity

Research into pyrazole derivatives has also highlighted their potential as anticancer agents. The compound's ability to modulate various signaling pathways involved in cell proliferation and apoptosis suggests it may possess anticancer properties. For example, studies on similar compounds have demonstrated their efficacy in inhibiting tumor growth in various cancer models.

The proposed mechanisms of action for (2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.
  • Modulation of Gene Expression : Pyrazole derivatives can influence gene expression related to apoptosis and cell cycle regulation.

Pharmacokinetics

The pharmacokinetic profile of (2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine is crucial for understanding its therapeutic potential. Preliminary studies suggest that modifications like the methoxyethyl group enhance solubility and bioavailability.

Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives demonstrated that compounds with similar structural motifs exhibited significant antibacterial activity against E. coli. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for one derivative, suggesting that (2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine could exhibit comparable or enhanced activity due to its unique functional groups.

Study 2: Anticancer Activity

In vitro studies on pyrazole derivatives have shown that they can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). A derivative with a similar structure was found to reduce cell viability by 60% at concentrations of 50 µM after 48 hours, indicating that (2-Methoxyethyl)({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine may also possess significant anticancer activity.

Q & A

Basic: What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:
The compound’s synthesis can be approached via multi-step protocols involving:

  • Pyrazole core formation : Hydrazine derivatives react with β-ketoesters or nitriles under acidic conditions to form the pyrazole ring (see DE4333659A1 for analogous methods) .
  • Amine functionalization : The methoxyethyl and propargyl groups are introduced via nucleophilic substitution or reductive amination. For example, reacting 1-(prop-2-yn-1-yl)-1H-pyrazol-3-ylmethanol with 2-methoxyethylamine in the presence of a coupling agent like EDCl/HOBt (as in Preparation 7 of Eli Lilly’s protocol) .
  • Optimization : Yield is sensitive to solvent polarity (e.g., THF vs. DMF), temperature (reflux vs. room temperature), and stoichiometry. For instance, excess amine (1.5–2.0 eq) improves substitution efficiency .

Basic: What spectroscopic and chromatographic methods are recommended for characterization?

Answer:

  • Basic techniques :
    • Melting point analysis (Table 1 in ) to assess purity .
    • NMR (1H/13C): Assign peaks for the propargyl group (δ ~2.5 ppm for ≡C-H) and methoxyethyl chain (δ ~3.3–3.6 ppm for OCH3) .
  • Advanced methods :
    • X-ray crystallography (as in ) to confirm stereochemistry and intermolecular interactions .
    • High-resolution mass spectrometry (HRMS) for exact mass validation, particularly to distinguish regioisomers .

Basic: How does the propargyl group influence the compound’s reactivity in biological assays?

Answer:
The propargyl moiety enhances:

  • Covalent binding : The terminal alkyne can undergo click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or target engagement studies .
  • Metabolic stability : Propargyl groups resist oxidative degradation compared to alkyl chains, as seen in analogs from .
  • Steric effects : Bulkier substituents at the pyrazole N1 position (e.g., propargyl vs. methyl) may hinder binding to hydrophobic enzyme pockets .

Advanced: How to resolve contradictions in pharmacological data (e.g., IC50 variability across studies)?

Answer:
Variability often arises from:

  • Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter ligand-receptor interactions. Replicate assays under standardized conditions (see split-plot designs in ) .
  • Cell-line specificity : Use isogenic cell models to control for genetic drift. For example, highlights how fluorinated analogs exhibit cell-type-dependent activity .
  • Data normalization : Apply rigorous statistical methods (e.g., ANOVA with post-hoc tests) to account for batch effects .

Advanced: What strategies are effective for designing analogs with improved metabolic stability?

Answer:

  • Isosteric replacement : Substitute the methoxyethyl group with a cyclopropane ring (reduces oxidative metabolism) .
  • Propargyl modification : Replace the terminal alkyne with a trifluoromethyl group ( ) to enhance steric shielding .
  • In silico modeling : Use docking simulations (e.g., AutoDock Vina) to predict metabolic hotspots, guided by crystal structures like those in .

Advanced: How to address stability issues under physiological conditions (e.g., hydrolysis)?

Answer:

  • pH-dependent studies : Perform accelerated stability testing (40°C/75% RH) in buffers ranging from pH 1.2 (gastric) to 7.4 (blood). recommends HPLC monitoring for degradation products .
  • Protective formulations : Encapsulate in liposomes or cyclodextrins to shield hydrolytically labile groups (e.g., methoxyethyl) .
  • Stabilizing additives : Include antioxidants (e.g., BHT) in storage solutions to prevent propargyl oxidation .

Advanced: What computational tools validate target engagement and off-target risks?

Answer:

  • Molecular dynamics (MD) simulations : Analyze binding mode persistence using software like GROMACS, referencing the pyrazole-amine interactions in .
  • Off-target profiling : Use databases like ChEMBL to cross-screen against kinases or GPCRs. ’s impurity guidelines help prioritize high-risk off-targets .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for propargyl-modified analogs .

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